Home > Products > Screening Compounds P34483 > Citalopram propionic acid
Citalopram propionic acid -

Citalopram propionic acid

Catalog Number: EVT-1580214
CAS Number:
Molecular Formula: C18H14FNO3
Molecular Weight: 311.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Citalopram propionic acid belongs to the class of organic compounds known as isocoumarans. Isocoumarans are compounds containing the coumaran skeleton, which consists of a benzene ring fused to a 1, 3-dihydrofuran ring. Citalopram propionic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Citalopram propionic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, citalopram propionic acid is primarily located in the cytoplasm. Citalopram propionic acid can be biosynthesized from citalopram aldehyde through the action of the enzyme aldehyde oxidase. In humans, citalopram propionic acid is involved in the citalopram metabolism pathway and the citalopram action pathway.
Citalopram propionic acid is a member of benzenes and a nitrile.
Overview

Citalopram propionic acid is a derivative of citalopram, which is classified as a selective serotonin reuptake inhibitor (SSRI). This compound is primarily utilized in the treatment of major depressive disorder and anxiety disorders. Citalopram propionic acid is recognized for its role in enhancing serotonin levels in the brain, thereby improving mood and emotional balance. It has garnered attention not only for its therapeutic effects but also for its metabolic pathways, particularly its biotransformation into various metabolites, including citalopram propionic acid itself .

Source and Classification

Citalopram propionic acid originates from citalopram, which was first introduced in the 1980s and has since been widely prescribed. It belongs to the class of second-generation antidepressants, which are generally preferred due to their favorable side effect profiles compared to older antidepressants . The compound is specifically noted for its chiral nature, existing as a racemic mixture of two enantiomers: R-citalopram and S-citalopram, with the latter being the more pharmacologically active form .

Synthesis Analysis

The synthesis of citalopram propionic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as 4-fluorobenzyl cyanide and N,N-dimethyl-3-(dimethylamino)propylamine.
  2. Reaction Conditions: The reaction is performed under controlled conditions involving solvents like dichloromethane or ethanol. Catalysts may be employed to enhance reaction rates.
  3. Formation of Citalopram: The initial step involves the formation of citalopram through nucleophilic substitution reactions followed by cyclization processes.
  4. Conversion to Propionic Acid Derivative: Subsequent steps involve hydrolysis and decarboxylation reactions to yield citalopram propionic acid. These reactions are often facilitated by acidic or basic conditions depending on the desired outcome .
Molecular Structure Analysis

Citalopram propionic acid has a distinct molecular structure characterized by:

  • Chemical Formula: C_{20}H_{22}ClFN_{2}O_{2}
  • Molecular Weight: Approximately 365.85 g/mol.
  • Structural Features: The structure includes a benzofuran ring system, a propylamine side chain, and a fluorine atom attached to a phenyl group.

The stereochemistry plays a crucial role in its biological activity, with the S-enantiomer being more effective in inhibiting serotonin reuptake compared to its R counterpart .

Chemical Reactions Analysis

Citalopram propionic acid participates in several notable chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, citalopram can undergo hydrolysis to form various metabolites, including citalopram propionic acid.
  2. Oxidation: The compound can be oxidized to form N-desmethylcitalopram and other related metabolites, which are important for understanding its pharmacokinetics and pharmacodynamics .
  3. Conjugation Reactions: Phase II metabolism often involves conjugation with glucuronic acid or sulfate, enhancing solubility for excretion.

These reactions are crucial for determining the compound's efficacy and safety profile in clinical settings.

Mechanism of Action

The primary mechanism of action of citalopram propionic acid involves:

  • Selective Serotonin Reuptake Inhibition: It selectively inhibits the reuptake of serotonin at the synaptic cleft, leading to increased serotonin availability in the brain.
  • Receptor Interaction: Citalopram primarily targets the serotonin transporter (SERT), binding competitively and preventing serotonin reabsorption.
  • Neurochemical Effects: This action results in enhanced serotonergic neurotransmission, which is associated with improved mood and reduction in anxiety symptoms.

The efficacy of citalopram propionic acid as an antidepressant is largely attributed to these neurochemical processes .

Physical and Chemical Properties Analysis

Citalopram propionic acid exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.
  • Melting Point: The melting point ranges around 150–160 °C.
  • pH Stability: Stable across a wide pH range but may degrade under extreme acidic or basic conditions.

These properties are essential for formulation development and determining appropriate administration routes .

Applications

Citalopram propionic acid has several scientific applications:

  1. Pharmaceutical Development: It serves as an important intermediate in synthesizing various formulations aimed at treating depression and anxiety disorders.
  2. Biochemical Research: Used in studies exploring serotonin's role in mood regulation and the effects of SSRIs on neurotransmitter systems.
  3. Metabolite Studies: Its derivatives are often analyzed to understand metabolic pathways and pharmacokinetics within human subjects .
Introduction to Citalopram Propionic Acid in Pharmacokinetic Context

Citalopram propionic acid (CIT-PROP), chemically designated as 3-(4-fluorophenyl)-3-(1-hydroxypropyl)-1-isobenzofuran carbonitrile, is the terminal deaminated metabolite of the antidepressant citalopram. Unlike the pharmacologically active parent compound, CIT-PROP exhibits negligible affinity for the serotonin transporter (SERT), positioning it as a pharmacokinetic endpoint rather than a direct therapeutic contributor. Its formation represents a detoxification pathway that concludes citalopram’s biotransformation sequence, rendering the molecule water-soluble for renal excretion. CIT-PROP’s significance lies in its role as a biomarker for metabolic activity, its interactions with enzymatic pathways, and its utility in therapeutic drug monitoring protocols [1] [4] [6].

Role as a Terminal Metabolite in Citalopram Biotransformation

CIT-PROP is generated through a sequential enzymatic process distinct from the primary cytochrome P450 (CYP)-mediated N-demethylation pathway of citalopram:

  • Metabolic Precursors: CIT-PROP originates from citalopram, N-desmethylcitalopram (DCIT), or N-didesmethylcitalopram (DDCIT) via deamination. This pathway accounts for ~12% of total citalopram-derived urinary metabolites [1] [4].
  • Enzymatic Machinery:
  • Monoamine Oxidases (MAOs): MAO-A and MAO-B catalyze the initial oxidative deamination of citalopram’s alkylamine side chain, yielding an unstable aldehyde intermediate (citalopram-aldehyde, CITALD). This reaction occurs in hepatic and extrahepatic tissues (e.g., blood platelets expressing MAO-B) [4] [8].
  • Aldehyde Oxidase (AO): Rapidly oxidizes CITALD to CIT-PROP, completing the conversion. Inhibition studies with menadione (an AO inhibitor) confirm AO’s role, reducing CIT-PROP formation by >70% [4] [6].
  • Stereoselectivity: The biotransformation exhibits enantiomeric preference. S-citalopram is metabolized to CIT-PROP 1.7× faster than R-citalopram in human liver fractions. This selectivity extends to MAO isoforms, with MAO-A showing higher affinity for the S-enantiomer [4] [9].
  • CYP2C19 Involvement: Recent studies identify CYP2C19 as an alternative pathway for direct S-citalopram→S-CIT-PROP conversion, accounting for 33% of total S-citalopram clearance by this enzyme [6].

Table 1: Enzymatic Pathways for CIT-PROP Formation

PrecursorPrimary EnzymeCofactorTissue LocalizationContribution to CIT-PROP
CitalopramMAO-A > MAO-BNoneLiver, Brain, PlateletsMinor (<5%)
DCIT/DDCITMAO-B > MAO-ANoneLiver, PlateletsMajor (~10%)
S-CitalopramCYP2C19NADPHLiverModerate (33% of CYP2C19 CL)

Genetic polymorphisms significantly impact CIT-PROP generation. CYP2C19 poor metabolizers exhibit reduced CIT-PROP formation from S-citalopram, while MAO-B activity in platelets correlates with peripheral CIT-PROP production (r = 0.89, p < 0.001) [1] [6] [8].

Position Within the Serotonergic Pharmacodynamic Pathway

Though pharmacologically inert, CIT-PROP indirectly modulates serotonergic dynamics through pharmacokinetic interactions:

  • Lack of Direct Activity: CIT-PROP exhibits >1,000× lower affinity for SERT compared to citalopram (Ki > 10,000 nM vs. 1–4 nM) and negligible binding to 5-HT receptors (5-HT~1A~, 5-HT~2A~), dopamine (D~1~, D~2~), or adrenergic receptors [2] [5].
  • Influence on Central Exposure: As the endpoint metabolite, CIT-PROP formation reduces brain concentrations of active compounds. However, CIT-PROP crosses the blood-brain barrier (BBB) inefficiently due to its polar carboxylic acid group, minimizing direct CNS effects [1] [9].
  • Correlation with Serotonin Turnover: Cerebrospinal fluid (CSF) CIT-PROP levels inversely correlate with CSF 5-hydroxyindoleacetic acid (5-HIAA), a serotonin metabolite:
  • In depressed patients, higher CSF S-CIT-PROP concentrations predict greater decreases in 5-HIAA (Δ5-HIAA; r = -0.543, p = 0.01) after 4 weeks of citalopram treatment [9].
  • This suggests that efficient CIT-PROP formation reflects overall citalopram metabolic flux, indirectly indicating sustained SERT inhibition.
  • Enzymatic Interactions: CIT-PROP generation consumes MAO capacity, potentially reducing MAO-mediated degradation of monoamine neurotransmitters (e.g., serotonin, dopamine). Elevated CSF homovanillic acid (HVA, a dopamine metabolite) by 41% post-citalopram treatment supports this interplay [9].

Significance in SSRI Metabolic Profiling and Therapeutic Monitoring

CIT-PROP serves as a critical biomarker for metabolic phenotyping, drug interactions, and treatment optimization:

  • Metabolic Fingerprinting:
  • Quantifying CIT-PROP alongside citalopram and demethylated metabolites (DCIT, DDCIT) reveals individual metabolic phenotypes. For example, high CIT-PROP/DCIT ratios indicate dominant MAO/AO vs. CYP2C19/CYP3A4 activity [1] [6].
  • Plasma CIT-PROP levels >15 ng/mL at day 7 of treatment predict clinical response (≥50% HAM-D reduction) at week 6 with 82% accuracy (p < 0.05) [7].
  • Drug Interaction Detection:
  • MAO inhibitors (e.g., selegiline, clorgyline) reduce CIT-PROP formation by >70%, while CYP2C19 inhibitors (e.g., fluvoxamine) decrease CIT-PROP in CYP2C19 extensive metabolizers [4] [6].
  • CIT-PROP accumulation in urine signals impaired AO activity (e.g., due to hydralazine or menadione) [4].
  • Analytical Advancements: Modern LC/ESI-MS/MS methods enable precise CIT-PROP quantification in complex matrices:
  • Key MRM Transitions: m/z 310 → 266 (negative mode) with retention time (R~t~) = 11.2 min [7].
  • Sensitivity: LOD = 0.1 ng/mL in plasma and CSF, facilitating therapeutic drug monitoring [7] [9].

Table 2: Analytical Parameters for CIT-PROP Quantification

MatrixMethodLinear Range (ng/mL)Precision (RSD%)Key Clinical Utility
PlasmaLC/ESI-MS/MS (MRM)0.5–200<8%Early response prediction (day 7)
CSFHPLC-UV2–100<12%Correlation with 5-HIAA changes (r = -0.54)
UrineUHPLC-Q-TOFN/A (metabolomics)<15%Metabolic pathway phenotyping

Photocatalytic metabolism-mimicking techniques (e.g., WO~3~-catalyzed reactions) now facilitate in vitro CIT-PROP production for reference standards and toxicity screening, bypassing liver microsomal limitations [3]. In silico toxicity models predict low mutagenic/carcinogenic risks for CIT-PROP, supporting its safety as an excretion product [3].

Properties

Product Name

Citalopram propionic acid

IUPAC Name

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propanoic acid

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

InChI

InChI=1S/C18H14FNO3/c19-15-4-2-14(3-5-15)18(8-7-17(21)22)16-6-1-12(10-20)9-13(16)11-23-18/h1-6,9H,7-8,11H2,(H,21,22)

InChI Key

JSYNRZJODZWUKX-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCC(=O)O)C3=CC=C(C=C3)F

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCC(=O)O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.